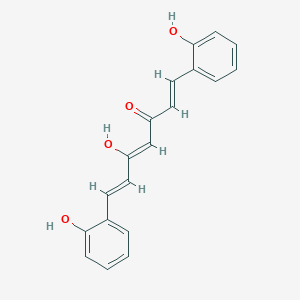

salicylcurcumin

Vue d'ensemble

Description

La salicylcurcumine est un analogue synthétique de la curcumine, un polyphénol naturel dérivé des rhizomes du curcuma (Curcuma longa). Ce composé est caractérisé par la présence de groupes ortho-hydroxyl sur ses cycles phénoliques, similaires aux salicylates . La salicylcurcumine a attiré l'attention en raison de sa biodisponibilité accrue et de son potentiel thérapeutique par rapport à la curcumine naturelle .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying the reactivity of curcuminoids and their derivatives.

Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La salicylcurcumine peut être synthétisée par un processus en plusieurs étapes impliquant la condensation du salicylaldéhyde avec l'acétylacétone en présence d'une base, suivie d'une cyclisation et d'une oxydation subséquente . Les conditions de réaction impliquent généralement :

Condensation : Le salicylaldéhyde et l'acétylacétone sont mis en réaction en présence d'une base telle que l'hydroxyde de sodium.

Cyclisation : Le produit intermédiaire subit une cyclisation en milieu acide.

Oxydation : La dernière étape implique l'oxydation à l'aide d'un oxydant comme le permanganate de potassium.

Méthodes de production industrielle : La production industrielle de salicylcurcumine implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La salicylcurcumine subit diverses réactions chimiques, notamment :

Oxydation : La salicylcurcumine peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes et les agents nitrants sont utilisés dans des conditions contrôlées.

Produits principaux :

Produits d'oxydation : Quinones et autres dérivés oxydés.

Produits de réduction : Formes réduites de la salicylcurcumine avec des activités biologiques modifiées.

Produits de substitution : Divers dérivés substitués avec des applications thérapeutiques potentielles.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la réactivité des curcuminoïdes et de leurs dérivés.

Médecine : Exploré pour ses effets anticancéreux, antidiabétiques et neuroprotecteurs potentiels.

5. Mécanisme d'action

La salicylcurcumine exerce ses effets par le biais de multiples mécanismes :

Activité antioxydante : Il élimine les espèces réactives de l'oxygène, réduisant le stress oxydatif et prévenant les dommages cellulaires.

Effets anti-inflammatoires : Il module les voies inflammatoires en inhibant les enzymes et les cytokines clés impliquées dans la réponse inflammatoire.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en activant les voies pro-apoptotiques et en inhibant la prolifération cellulaire.

Effets neuroprotecteurs : Il protège les neurones contre les dommages oxydatifs et l'inflammation, ce qui pourrait prévenir les maladies neurodégénératives.

Mécanisme D'action

Salicylcurcumin exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response.

Anticancer Activity: It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.

Neuroprotective Effects: It protects neurons from oxidative damage and inflammation, potentially preventing neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

La salicylcurcumine est comparée à d'autres analogues de la curcumine tels que :

Bisdéméthoxycurcumine : Dépourvu de groupes méthoxy sur les deux phénols, similaire à la salicylcurcumine, mais diffère par la position des groupes hydroxyle.

Déméthoxycurcumine : Contient un groupe méthoxy et un groupe hydroxyle sur les cycles phénoliques.

Tétrahydrocurcumine : Un dérivé hydrogéné de la curcumine avec une stabilité et une biodisponibilité améliorées.

Unicité de la salicylcurcumine : La structure unique de la salicylcurcumine, avec des groupes ortho-hydroxyle, améliore ses propriétés antioxydantes et anti-inflammatoires par rapport à d'autres analogues de la curcumine. Cette modification structurale améliore également sa biodisponibilité et son potentiel thérapeutique .

Propriétés

IUPAC Name |

(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTJEXHNRBHKKK-QHVQDVIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

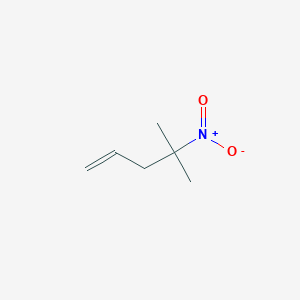

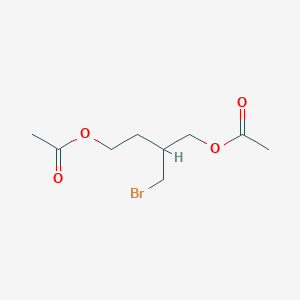

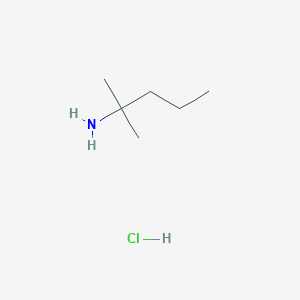

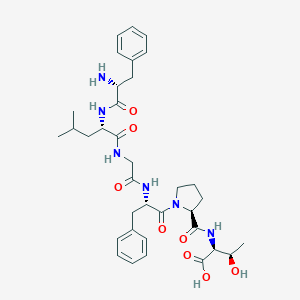

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

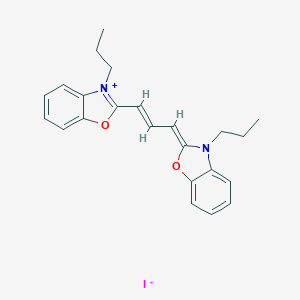

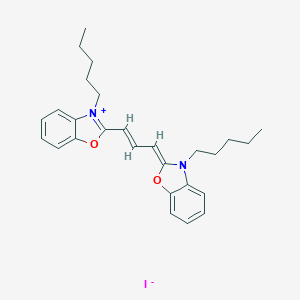

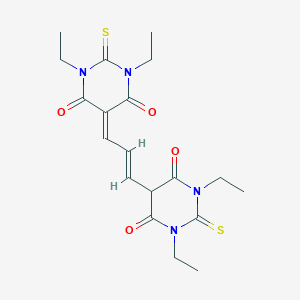

Feasible Synthetic Routes

Q1: What is the key finding of the research paper regarding Salicylcurcumin's activity?

A1: The research paper "Curcumin analogue inhibits lipid peroxidation in a freshwater teleost, Anabas testudineus (Bloch)—an in vitro and in vivo study" [] investigates the antioxidant potential of a curcumin analogue. While the paper doesn't specifically name the analogue as this compound, it explores the effects of a curcumin analogue on lipid peroxidation, a process involving free radical damage to lipids. The study found that this curcumin analogue exhibited significant antioxidant activity by inhibiting lipid peroxidation in both in vitro and in vivo settings using a freshwater fish model. This suggests potential applications of this curcumin analogue in mitigating oxidative stress.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)